3-sec-Butyl-1H-pyrazol-5-amine
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Overview
Description
3-sec-Butyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The compound features a pyrazole ring with a sec-butyl group at the 3-position and an amine group at the 5-position, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-Butyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of sec-butyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions has been explored for the efficient synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-sec-Butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-sec-Butyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-sec-Butyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
- 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine
- 5-Amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-sec-Butyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group at the 3-position and the amine group at the 5-position allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-butan-2-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUJMQEDPSCJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480564 |
Source
|
Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56367-25-0 |
Source
|
Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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